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molecular formula C8H12N2 B8286317 4-Methyl-6-isopropylpyrimidine CAS No. 935252-68-9

4-Methyl-6-isopropylpyrimidine

Cat. No. B8286317
M. Wt: 136.19 g/mol
InChI Key: ALQZXUGWYMZDQO-UHFFFAOYSA-N
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Patent
US07531482B2

Procedure details

4-Chloro-5-isopropyl-6-methylpyrimidine (5.0 g, 29 mmol) and sodium acetate (3.1 g, 38 mmol) were combined in 75 ml methanol and hydrogenated over 500 mg 5 percent palladium on carbon for 20 h. After removal of the catalyst by filtration, the solvent was removed by evaporation. The residue was treated with sat. sodium bicarbonate solution and extracted with diethyl ether. The ether extracts were washed with sat. brine, dried (Na2SO4) and evaporated to give 3.2 g (81 percent yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
500 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7](C(C)C)=[C:6]([CH3:11])[N:5]=[CH:4][N:3]=1.[C:12]([O-])(=O)[CH3:13].[Na+].[CH3:17]O>[Pd]>[CH3:11][C:6]1[CH:7]=[C:2]([CH:12]([CH3:13])[CH3:17])[N:3]=[CH:4][N:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC=NC(=C1C(C)C)C
Step Two
Name
Quantity
3.1 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
75 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation
ADDITION
Type
ADDITION
Details
The residue was treated with sat. sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The ether extracts were washed with sat. brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give 3.2 g (81 percent yield)

Outcomes

Product
Name
Type
Smiles
CC1=NC=NC(=C1)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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